Cortisol 21-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisol 21-propionate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal glands. This compound is used in various medical and scientific applications due to its potent anti-inflammatory and immunosuppressive properties. This compound is particularly valuable in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortisol 21-propionate typically involves the esterification of cortisol at the 21-hydroxyl group with propionic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents to ensure the quality and yield of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cortisol 21-propionate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Halogenation or other substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 21-carboxylic acid derivatives, while reduction can regenerate the parent hydroxyl compound.
Scientific Research Applications
Cortisol 21-propionate is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in research on glucocorticoid receptor interactions and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and topical treatments.
Mechanism of Action
Cortisol 21-propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Cortisol: The parent compound with similar anti-inflammatory properties but a shorter duration of action.
Prednisolone: A synthetic glucocorticoid with enhanced anti-inflammatory activity and reduced mineralocorticoid effects.
Fludrocortisone: A synthetic corticosteroid with potent mineralocorticoid activity.
Uniqueness
Cortisol 21-propionate is unique due to its specific esterification at the 21-hydroxyl group, which enhances its stability and duration of action compared to cortisol. This modification also reduces its mineralocorticoid activity, making it more suitable for long-term therapeutic use .
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H34O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-18,21,26,29H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23+,24-/m0/s1 |
InChI Key |
MRECAIZOMKKXOZ-KXTMDGJESA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.